6-ethoxy-2-{1-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline
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Description
This compound is a derivative of 1,2,4-triazole . Triazole derivatives are known for their broad range of chemical and biological properties . They are important active pharmaceutical scaffolds and can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, involves various steps . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using single-crystal X-ray diffraction . This technique reveals the topology of the compound and its interpenetrating networks .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, the synthesis of 1,2,4-triazole derivatives involves various steps and reagents . The reaction conditions and the choice of reagents can significantly affect the outcome of the synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the IR absorption spectra can provide information about the presence of certain functional groups . The 1 H-NMR spectrum can provide information about the chemical environment of the hydrogen atoms .Future Directions
Properties
IUPAC Name |
6-ethoxy-2-[1-[1-(1,2,4-triazol-1-yl)propan-2-yl]imidazol-2-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-3-26-16-5-7-17-15(10-16)4-6-18(23-17)19-21-8-9-25(19)14(2)11-24-13-20-12-22-24/h4-10,12-14H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHFPTDSSFOQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)C3=NC=CN3C(C)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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